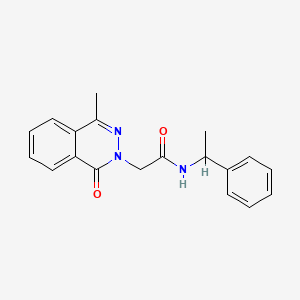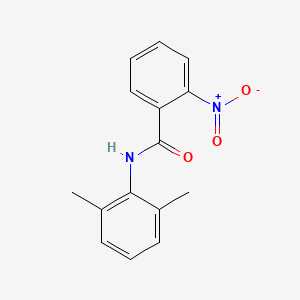
N-(2,6-dimethylphenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Synthesis techniques for related nitrobenzamide compounds have been explored, such as the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes based on 2,4,6-trinitrobenzamide, involving nucleophilic substitution and Thorpe-Ziegler cyclization (Gakh et al., 2006).
- Another study synthesized similar nitrobenzamide compounds and evaluated their anticonvulsant properties (Bailleux et al., 1995).
Molecular Structure Analysis
- X-ray diffraction studies have been conducted to determine the molecular structure of related nitrobenzamide compounds, revealing details about their crystalline structure and molecular geometry (Maurin & Krygowski, 1987).
Chemical Reactions and Properties
- The chemical reactivity and properties of related nitrobenzamide compounds have been studied, including their interaction with various reagents and their behavior under different chemical conditions (Palmer et al., 1995).
Physical Properties Analysis
- The physical properties, such as crystallization and molecular geometry, of similar nitrobenzamide compounds have been analyzed through crystallographic studies (Saeed et al., 2010).
Chemical Properties Analysis
- Detailed studies on the chemical properties, including spectroscopic characterizations and density functional theory (DFT) calculations, have been conducted on nitrobenzamide compounds to understand their molecular electrostatic potential and frontier molecular orbitals (Arslan et al., 2015).
Scientific Research Applications
Synthesis and Antitumor Evaluation
N-(2,6-dimethylphenyl)-2-nitrobenzamide has been explored in the synthesis and evaluation of antitumor properties. Studies have focused on synthesizing novel derivatives and evaluating their cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells (Racané et al., 2006).
Synthesis of Quinazolinones
Another application is in the synthesis of 2-substituted quinazolin-4(3H)-ones, starting from 2-nitrobenzamides, a category that includes N-(2,6-dimethylphenyl)-2-nitrobenzamide. This process involves using sodium dithionite as a reducing agent (Romero et al., 2013).
Development of Thermosetting Polymers
The compound has been used in the synthesis of new thermosetting polymers. These polymers have potential applications in high-temperature settings due to their significant weight loss and glass transition temperatures (Fukuhara et al., 2004).
Anticonvulsant Activity
It has shown promise in the field of neurology, particularly in the development of anticonvulsant drugs. Studies have identified its efficacy in seizure tests, making it a potential candidate for further development in this area (Bailleux et al., 1995).
Hypoxia-Selective Antitumor Agents
N-(2,6-dimethylphenyl)-2-nitrobenzamide derivatives have been investigated as hypoxia-selective cytotoxins for targeting tumor cells. These agents show selective toxicity towards hypoxic cells, which is a characteristic feature of many solid tumors (Palmer et al., 1996).
Electro-Organic Synthesis
The compound has been studied in the context of electro-organic synthesis, specifically in reactions involving the reduction of nitro compounds. This area of research has implications for the development of novel synthetic methodologies (He et al., 2005).
Molecular Electronic Devices
There is ongoing research into its use in molecular electronic devices. This involves studying compounds with nitroamine redox centers, which are key for developing devices with negative differential resistance and high on-off peak-to-valley ratios (Chen et al., 1999).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-5-7-11(2)14(10)16-15(18)12-8-3-4-9-13(12)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUWPDCXHHCYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)
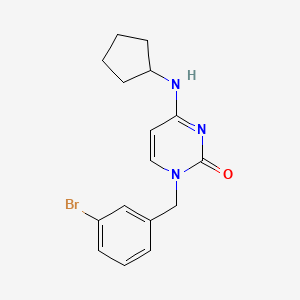
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)
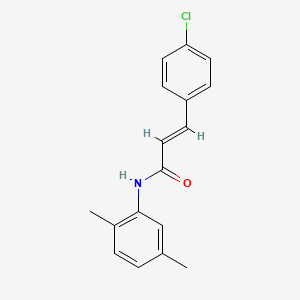
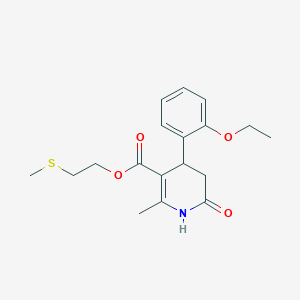
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)
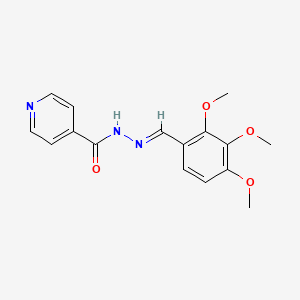
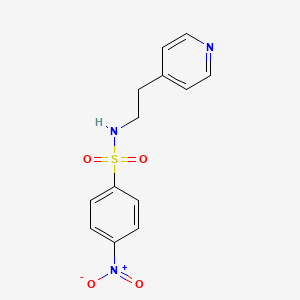

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

